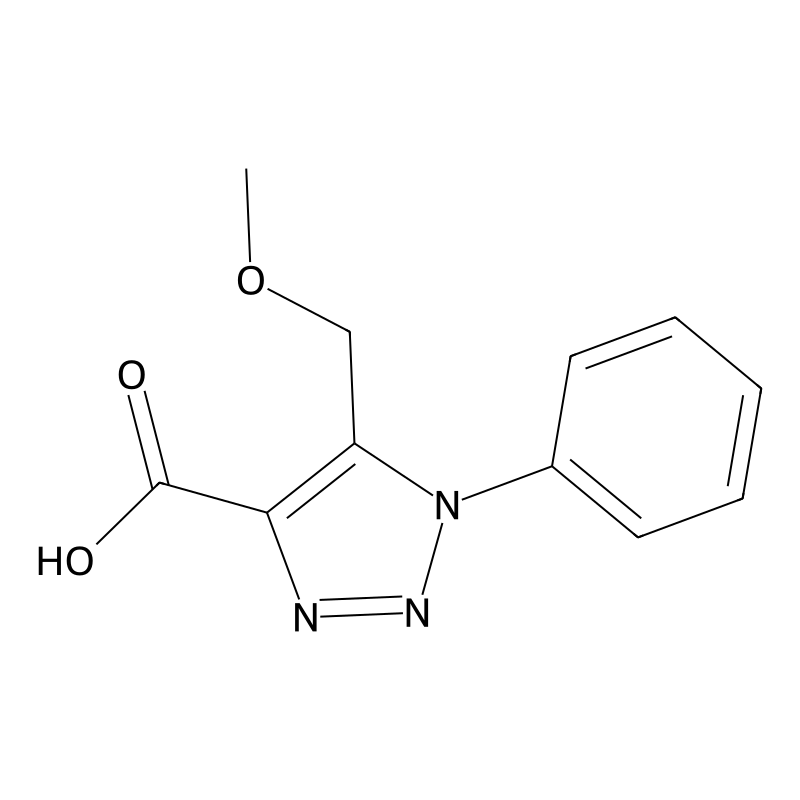5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
- In the field of biocatalysis and biomass conversion, 5-(Methoxymethyl)furfural is used as a substrate for biological transformations .
- The compound is used in the development of bioprocesses producing molecules that can replace those derived from oil .
- A recombinant E. coli expressing 3-succinoylsemialdehyde-pyridine dehydrogenase (SAPDH) was used in a fed-batch strategy with controlled pH to synthesize 5-methoxymethyl-2-furancarboxylic acid (MMFCA) from 5-MMF .
- In the field of green chemistry and catalysis, 5-(Methoxymethyl)furfural is used as a reactant for the production of furanic platform molecules .
- The compound is reacted with alcohols like methanol, ethanol, 1-propanol, and 1-butanol at 50 °C for 3 h to produce various furfural derivatives .
- The yields of the reactions were 91%, 90%, 92%, and 96%, respectively .
Biocatalysis and Biomass Conversion
Green Chemistry and Catalysis
5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid is a triazole derivative characterized by a methoxymethyl group attached to the 5-position of the triazole ring and a phenyl group at the 1-position. The compound features a carboxylic acid functional group at the 4-position of the triazole, contributing to its chemical reactivity and biological activity. The molecular formula of this compound is , and its molecular weight is approximately 232.24 g/mol .
The chemical reactivity of 5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid can be attributed to its functional groups:
- Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and decarboxylation.
- Triazole Ring: The triazole moiety can participate in nucleophilic substitutions and cycloaddition reactions, making it versatile in synthetic organic chemistry.
The compound may also engage in reactions typical of aromatic compounds, such as electrophilic aromatic substitution, due to the presence of the phenyl group.
5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid exhibits significant biological properties. It has been studied for its potential as an antagonist to tachykinin receptors, which are involved in various physiological processes including pain transmission and inflammation . Additionally, derivatives of triazole compounds have shown promise in antimicrobial and anticancer activities, indicating that this compound may share similar properties.
The synthesis of 5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid can be achieved through several methods:
- Triazole Formation: The initial step often involves the formation of the triazole ring via cyclization reactions between hydrazines and appropriate carbonyl compounds.
- Methoxymethylation: The introduction of the methoxymethyl group can be performed using alkylation methods with methoxymethyl chloride or similar reagents.
- Carboxylic Acid Introduction: The carboxylic acid functionality can be introduced through oxidation of aldehyde intermediates or direct carboxylation reactions.
These steps may vary depending on the specific synthetic route chosen, but they generally involve standard organic synthesis techniques.
5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid has potential applications across various fields:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting tachykinin receptors or related pathways.
- Agricultural Chemistry: Compounds with triazole structures are often explored for their fungicidal properties, making this compound a candidate for agricultural applications.
- Material Science: Its unique chemical properties may find uses in polymer chemistry or as intermediates in the synthesis of novel materials.
Interaction studies involving 5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid focus on its binding affinities with biological targets such as receptors and enzymes. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are commonly employed to assess these interactions quantitatively.
Several compounds share structural similarities with 5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Methyl-1-phenyltriazole-4-carboxylic acid | Methyl group instead of methoxymethyl | Commonly studied for antimicrobial properties |
| 1-(4-Methoxyphenyl)-5-methyltriazole-4-carboxylic acid | Contains a methoxy group on the phenyl ring | Exhibits different receptor selectivity |
| 1-Phenyltriazole-4-carboxylic acid | Lacks substituents at the 5-position | Simpler structure with distinct biological activity |
These compounds highlight the versatility and potential variations in biological activity based on slight structural modifications. The uniqueness of 5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid lies in its specific functional groups that may enhance its pharmacological profile compared to these analogs.








